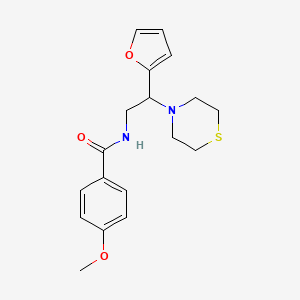

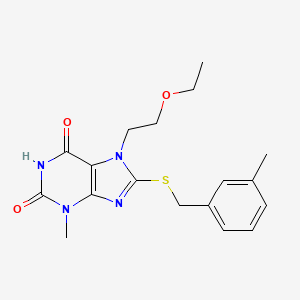

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

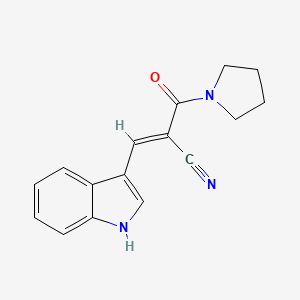

The compound is a benzamide derivative with a furan ring and a thiomorpholinoethyl group attached. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are common in a variety of biological compounds and pharmaceuticals . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiomorpholinoethyl group seems to be a less common moiety and might impart unique properties to the compound.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from the appropriate furan and benzamide derivatives. The exact method would depend on the specific substituents on the benzamide and furan rings .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to analyze the molecular structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Furan rings can undergo a variety of reactions, including electrophilic substitution and reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Synthesis and Structural Studies

The synthesis of compounds related to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide, including various furanyl and thiophene derivatives, has been extensively studied. Researchers have developed methods for synthesizing these compounds, offering insights into their potential applications in medicinal chemistry. For instance, the synthesis of 5-substituted isoquinolin-1-ones through a one-pot Curtius rearrangement and cyclization process demonstrates the versatility of furanyl compounds in drug development (Berry et al., 1997). Additionally, crystal and computational studies provide a deeper understanding of the molecular structures and interactions of these compounds, facilitating their optimization for therapeutic use (Sun et al., 2021).

Pro-drug Applications

The concept of using furanyl compounds as pro-drugs, particularly for cancer therapy, has been explored. For example, the biomimetic reduction of nitrofuranylmethyl derivatives triggers the release of parent drugs, suggesting a novel approach to targeting hypoxic solid tumors (Berry et al., 1997). This strategy highlights the potential of furanyl derivatives in developing targeted cancer therapies.

Antimicrobial and Anticancer Activities

Research into the antimicrobial and anticancer activities of azole derivatives and related compounds, including furanyl-based molecules, has yielded promising results. Some compounds have displayed significant activity against various microorganisms, indicating their potential as antimicrobial agents (Başoğlu et al., 2013). Furthermore, novel benzofuran derivatives have been evaluated for their antiangiogenic and anticancer properties, binding to specific sites on tubulin and inducing apoptosis, which underscores their therapeutic potential in cancer treatment (Romagnoli et al., 2015).

Biological Activity and Potential Therapeutic Applications

The exploration of furanyl derivatives from natural sources, such as seaweed, has revealed compounds with significant anti-inflammatory, antioxidative, and anti-diabetic properties. These findings suggest the potential of furanyl compounds in developing treatments for various chronic conditions (Makkar & Chakraborty, 2018).

Mécanisme D'action

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas

Mode of Action

It is known that furan-containing compounds can interact with various biological targets, leading to a range of pharmacological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Furan derivatives are known to interact with a variety of biochemical pathways, leading to diverse pharmacological effects

Result of Action

Furan derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects . The specific effects of this compound are subjects of ongoing research.

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-22-15-6-4-14(5-7-15)18(21)19-13-16(17-3-2-10-23-17)20-8-11-24-12-9-20/h2-7,10,16H,8-9,11-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEZFMFEYAXMAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide](/img/structure/B2837316.png)

![2-[(2-Aminobenzoyl)amino]propanoic acid](/img/structure/B2837320.png)

![1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid](/img/structure/B2837322.png)

![7-phenyl-5H,6H,8H,9H-dibenzo[c,h]xanthenium perchlorate](/img/structure/B2837323.png)

![ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate](/img/structure/B2837332.png)